3-cyclopropylpropanoic Acid

Overview

Description

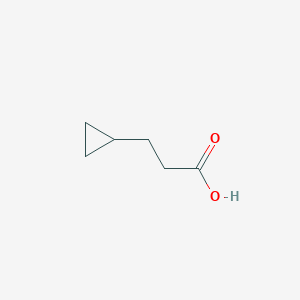

3-Cyclopropylpropanoic Acid: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with a boiling point of approximately 208°C and a density of 1.119 g/cm³ . This compound is characterized by the presence of a cyclopropyl group attached to a propanoic acid moiety, making it a unique structure in organic chemistry.

Mechanism of Action

Target of Action

3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic acid, is a synthetic derivative of oxalyl chloride . It has been shown to inhibit the growth of viruses, notably influenza A virus and human immunodeficiency virus (HIV), in cell culture . Therefore, the primary targets of this compound are these viruses.

Mode of Action

It has been shown to inhibit the g1 phase of the cell cycle . This suggests that it may interfere with the replication of the viruses by disrupting the normal cell cycle.

Biochemical Pathways

Given its inhibitory effect on the g1 phase of the cell cycle , it likely affects pathways related to cell division and viral replication.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be effectively absorbed and distributed in the body, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of the growth of certain viruses, including influenza A virus and HIV, in cell culture . Additionally, it has been shown to inhibit the g1 phase of the cell cycle , which could disrupt the replication of these viruses.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Furthermore, its efficacy may be affected by factors such as the presence of other compounds, the pH of the environment, and the specific strain of the virus.

Biochemical Analysis

Biochemical Properties

3-Cyclopropylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as propionyl-CoA carboxylase and acetyl-CoA carboxylase, which are involved in the carboxylation of propionyl-CoA and acetyl-CoA, respectively . These interactions are crucial for the formation of intermediates like malyl-CoA, which are essential for various metabolic pathways.

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the activity of enzymes involved in the 3-hydroxypropionate cycle, leading to changes in the levels of intermediates such as acetyl-CoA and glyoxylate . These changes can alter cellular metabolism and gene expression, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. It acts as a substrate for propionyl-CoA carboxylase and acetyl-CoA carboxylase, facilitating the carboxylation reactions that produce key metabolic intermediates . Additionally, it may influence enzyme activity through allosteric modulation or competitive inhibition, leading to changes in metabolic flux and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may enhance metabolic activity and enzyme function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have highlighted the importance of careful dosage regulation to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the 3-hydroxypropionate cycle and the mevalonate pathway . It interacts with enzymes such as propionyl-CoA carboxylase and acetyl-CoA carboxylase, which are essential for the production of intermediates like malyl-CoA and isopentenyl pyrophosphate. These interactions influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of the compound can influence its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropanoic Acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of ethyl 3-cyclopropylacrylate. The process includes the following steps :

Hydrogenation: Ethyl 3-cyclopropylacrylate is hydrogenated in the presence of a palladium-carbon catalyst at room temperature and normal pressure.

Hydrolysis: The resulting product is then hydrolyzed using sodium hydroxide in a mixture of methanol, tetrahydrofuran, and water at 80°C for 3.5 hours.

Acidification and Extraction: The mixture is acidified with hydrochloric acid and extracted with chloroform to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of cyclopropanecarboxaldehyde as a starting material. This compound undergoes a Wittig reaction with triethyl phosphonoacetate to yield 3-cyclopropyl-ethyl .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpropanoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Scientific Research Applications

3-Cyclopropylpropanoic Acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- Cyclopropylacetic Acid

- Cyclopropylmethanol

- Cyclopropylamine

Comparison: 3-Cyclopropylpropanoic Acid is unique due to the presence of both a cyclopropyl group and a propanoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other cyclopropyl-containing compounds .

Properties

IUPAC Name |

3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZCMKWRAVJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374125 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-03-1 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-Cyclopropylpropionic acid?

A1: 3-Cyclopropylpropionic acid exhibits antifungal activity. It was originally isolated from the mushroom Amanita virgineoides Bas, demonstrating its role in the natural world. [] This discovery suggests potential applications in agriculture or medicine as a naturally derived antifungal agent.

Q2: How was the structure of 3-Cyclopropylpropionic acid determined and confirmed?

A2: The structure of 3-Cyclopropylpropionic acid was elucidated using spectroscopic analysis. Researchers confirmed its structure as (2S)-2-amino-3-cyclopropylpropionic acid by synthesizing it from L-allylglycine. [] Furthermore, degradation studies of Hypoglycin A, a related compound, yielded (+)-3-methylpentanoic acid, establishing the absolute configuration of Hypoglycin A and confirming the stereochemistry of 3-Cyclopropylpropionic acid. []

Q3: Are there any synthetic routes to obtain 3-Cyclopropylpropionic acid?

A3: Yes, 3-Cyclopropylpropionic acid can be synthesized chemically. One approach utilizes diethyl allyl(formylamino)malonate as a starting material. Through a Simmons–Smith methylation reaction, the cyclopropyl ring is formed. Subsequent hydrolysis and decarboxylation yield the desired 3-Cyclopropylpropionic acid. [] This synthetic route offers an alternative to isolation from natural sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.